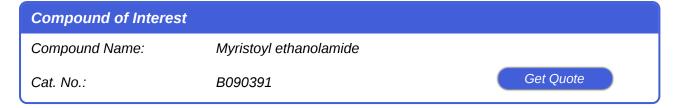


Myristoyl ethanolamide and myristic acid relationship

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An In-depth Technical Guide to the Core Relationship Between **Myristoyl Ethanolamide** and Myristic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myristoyl ethanolamide (MEA) and myristic acid (MA) are intrinsically linked lipids, with the latter serving as the direct fatty acid precursor for the former. This relationship is governed by a series of enzymatic pathways responsible for the biosynthesis and degradation of N-acylethanolamines (NAEs), a class of bioactive lipids to which MEA belongs. Myristic acid, a common 14-carbon saturated fatty acid, is first activated and incorporated into cellular phospholipids. Subsequently, it is transferred to phosphatidylethanolamine (PE) to form an intermediate, N-myristoyl-phosphatidylethanolamine (NMPE). This intermediate is then cleaved to release myristoyl ethanolamide. The biological activity of MEA is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks it down, regenerating myristic acid and ethanolamine. Understanding this lifecycle is critical for researchers investigating the endocannabinoid system, lipid signaling, and the development of therapeutics targeting these pathways.

Introduction to Myristic Acid and Myristoyl Ethanolamide



Myristic Acid (Tetradecanoic Acid)

Myristic acid is a ubiquitous saturated fatty acid with the chemical formula C₁₄H₂₈O₂.[1][2] It is found in a variety of natural sources, including nutmeg (from which it derives its name, Myristica fragrans), palm kernel oil, coconut oil, and dairy fats.[1] In biological systems, myristic acid is not merely a structural component of membranes or an energy source. Its activated form, myristoyl-CoA, is the substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the co-translational or post-translational attachment of a myristoyl group to the N-terminal glycine of many essential proteins.[2][3] This process, known as N-myristoylation, is crucial for protein trafficking, signal transduction, and structural stabilization.[2][4]

Myristoyl Ethanolamide (MEA)

Myristoyl ethanolamide (N-(2-hydroxyethyl)-tetradecanamide) is a member of the N-acylethanolamine (NAE) family of endogenous fatty acid amides.[5][6][7] This family includes more well-studied signaling lipids such as the endocannabinoid anandamide (N-arachidonoylethanolamine) and the anti-inflammatory agent palmitoylethanolamide (PEA).[8][9] [10][11] While typically found at low levels in tissues like the rat cerebrospinal fluid, MEA is considered an endocannabinoid analog and is part of the broader endocannabinoid system (or "endocannabinoidome").[5][6][7] Its specific physiological roles are less defined than other NAEs, but its existence points to potential functions in neuromodulation and cellular signaling. [5][6]

The fundamental relationship is that of precursor and product: myristic acid provides the 14-carbon acyl chain necessary for the endogenous synthesis of **myristoyl ethanolamide**.

Physicochemical and Quantitative Data

The properties of myristic acid and **myristoyl ethanolamide** are summarized below for easy comparison.

Table 1: Physicochemical Properties



Property	Myristic Acid	Myristoyl Ethanolamide
IUPAC Name	Tetradecanoic acid	N-(2- hydroxyethyl)tetradecanamide
Synonyms	C14:0, FA 14:0[3]	AM3165, Comperlan MM[7] [12]
Molecular Formula	C14H28O2[1][3]	C16H33NO2[7][12]
Molar Mass	228.376 g·mol⁻¹[1]	271.4 g·mol ⁻¹ [7][12]
Appearance	Colorless or white solid[1]	Crystalline solid[13]
CAS Number	544-63-8[1][3]	142-58-5[7][12]

Table 2: Solubility Data

Solvent	Myristic Acid Solubility	Myristoyl Ethanolamide Solubility
Ethanol	~15 mg/mL[3]	1 mg/mL[7][12]
DMSO	~12 mg/mL[3]	10 mg/mL[7][12][13]
Dimethylformamide (DMF)	~15 mg/mL[3]	20 mg/mL[7][12][13]

The Biochemical Pathway: Synthesis and Degradation

The lifecycle of **myristoyl ethanolamide** is a multi-step process involving several enzymes and cellular compartments. It begins with the activation of myristic acid and culminates in the hydrolysis of MEA, which regenerates the parent fatty acid.

Biosynthesis of Myristoyl Ethanolamide

The synthesis of MEA follows the general and well-established pathway for NAE biosynthesis. [9][14][15][16] This process involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, followed by its cleavage to release the NAE.

Foundational & Exploratory





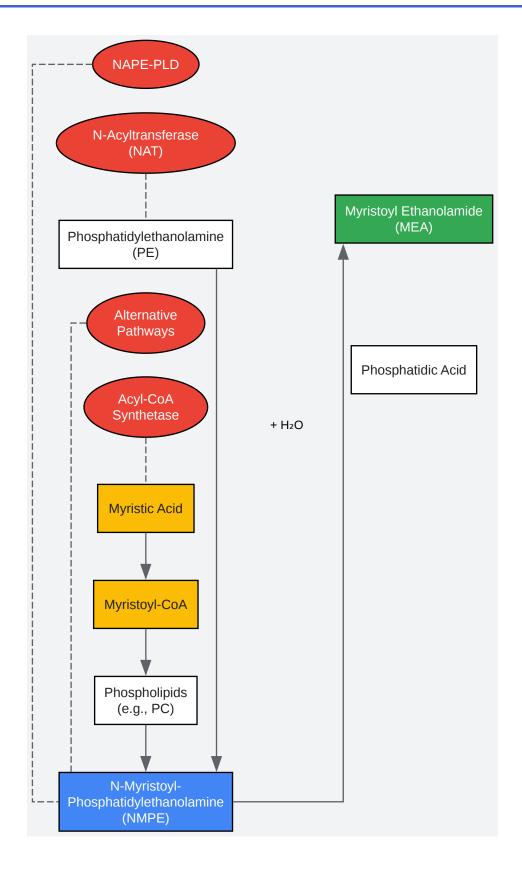
Step 1: Acyl-CoA Formation Myristic acid, sourced from the diet or de novo synthesis, is first activated by an acyl-CoA synthetase to form myristoyl-CoA. This step requires ATP and Coenzyme A.

Step 2: N-Acylation of Phosphatidylethanolamine (PE) The myristoyl group from a donor phospholipid (like phosphatidylcholine, into which myristoyl-CoA is incorporated) is transferred to the head group amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent or -independent N-acyltransferase (NAT).[10][14][16] The product is N-myristoyl-phosphatidylethanolamine (NMPE), a unique phospholipid with three acyl chains.[14]

Step 3: Release of **Myristoyl Ethanolamide** NMPE is then hydrolyzed to release MEA. Several enzymatic routes have been identified for this final step:

- Direct Pathway: The most direct route involves N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves the glycerophosphate bond of NMPE to yield MEA and phosphatidic acid.[9][10][15]
- Alternative Pathways: Studies in NAPE-PLD deficient mice have revealed alternative, multistep pathways.[9][15] These can involve enzymes like phospholipase C and phosphatases, or sequential deacylations by hydrolases like ABHD4.[15]





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Biosynthesis of Myristoyl Ethanolamide from Myristic Acid.



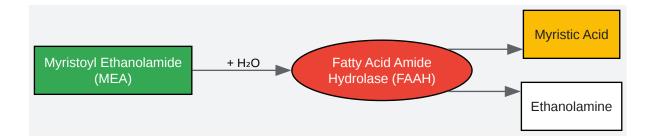
Degradation of Myristoyl Ethanolamide

The biological actions of MEA are terminated through enzymatic hydrolysis, which recycles myristic acid back into the cellular fatty acid pool.

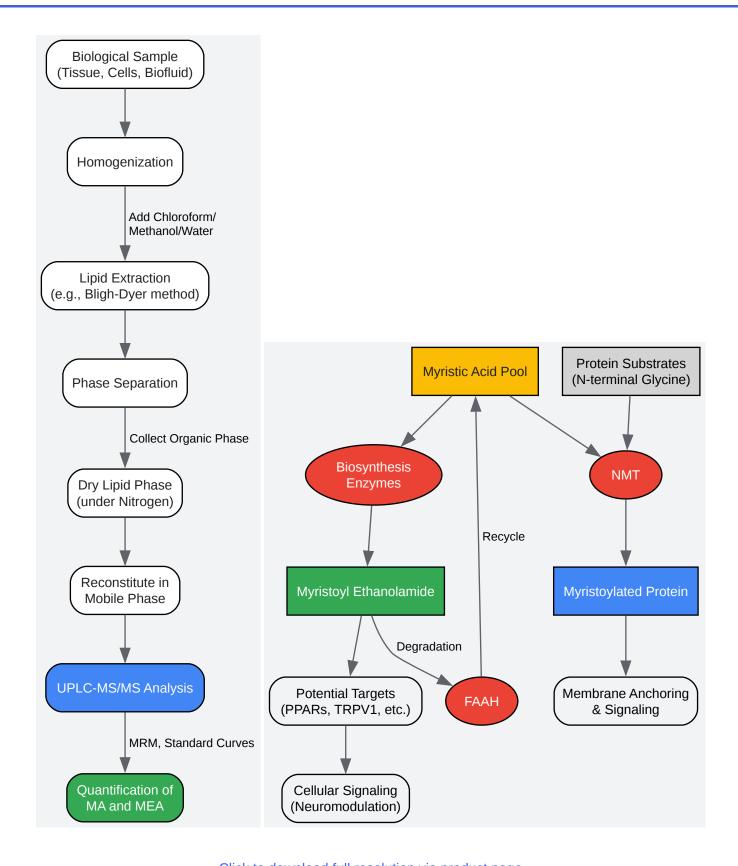
Primary Pathway: Fatty Acid Amide Hydrolase (FAAH) The principal enzyme responsible for the degradation of MEA and other NAEs is Fatty Acid Amide Hydrolase (FAAH).[10][17][18][19] FAAH is an integral membrane protein that hydrolyzes the amide bond of MEA, releasing myristic acid and ethanolamine.[18][20] This inactivation step is crucial for regulating the levels and signaling duration of NAEs. Inhibition of FAAH leads to elevated levels of endogenous NAEs, a strategy being explored for therapeutic purposes in pain and neuroinflammation.[18] [19][21]

Alternative Pathway: N-acylethanolamine-hydrolyzing acid amidase (NAAA) A second, lysosomal enzyme known as N-acylethanolamine-hydrolyzing acid amidase (NAAA) also hydrolyzes NAEs, though it shows a preference for PEA over anandamide.[10][16] Its specific activity towards MEA is less characterized but it represents another potential route for its degradation.









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